3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
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Overview
Description
3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is a heterocyclic compound that features a unique structure combining an imidazole ring fused with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine typically involves the reaction of 4-methoxyphenyl derivatives with suitable azepine precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields . This method involves the coupling of boron reagents with halogenated precursors in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting cellular processes such as DNA replication and protein synthesis. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Azepino[1,2-a]benzimidazoles: These compounds share a similar azepine ring structure but differ in the fused benzimidazole ring.
Imidazo[1,2-a]azepines: These compounds have a similar imidazole-azepine fused structure but may have different substituents.
Uniqueness
3-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H18N2O |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine |
InChI |
InChI=1S/C15H18N2O/c1-18-13-8-6-12(7-9-13)14-11-16-15-5-3-2-4-10-17(14)15/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
VFDIGQLCUZEPFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C3N2CCCCC3 |
solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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